4'-アジドウリジン

概要

説明

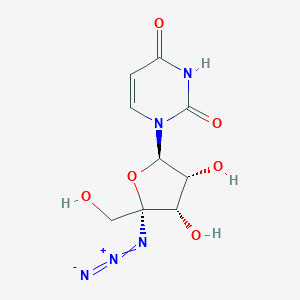

4'-C-アザイドウリジンは、化学、生物学、医学の分野で大きな関心を集めているウリジン類似体です。この化合物は、リボース糖の4'位にアザイド基が存在することを特徴としています。その独特の化学的特性と生物学的活性により、さまざまな科学的用途で可能性を示しています。

2. 製法

合成経路と反応条件: 4'-C-アザイドウリジンの合成は通常、ウリジンの修飾を伴います。一般的な方法の1つは、リボース糖の4'位にアザイド基を導入することです。これは、ヒドロキシル基の保護、アザイド化、それに続く脱保護のステップを含む一連の化学反応によって達成できます。 反応条件には、通常、適切な溶媒と触媒の存在下で、アジ化ナトリウムなどのアジ化剤の使用が含まれます .

工業生産方法: 4'-C-アザイドウリジンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成手順をスケールアップすることになります。これには、高収率と純度を確保するために反応条件を最適化し、クロマトグラフィーなどの効率的な精製技術を実装する必要があります。

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

4'-Azidouridine has shown promise as an antiviral agent, particularly against HIV and Hepatitis C virus (HCV). Its mechanism involves incorporation into viral RNA, leading to chain termination during replication. Studies have demonstrated that derivatives of this compound possess high potency against drug-resistant strains of HIV. For instance, a study reported that specific derivatives exhibited effective inhibition with EC50 values in the low nanomolar range against various HIV strains, showcasing their potential as candidates for clinical trials aimed at treating AIDS .

Table 1: Antiviral Efficacy of 4'-Azidouridine Derivatives

| Compound | Virus Type | EC50 (nM) | Resistance Profile |

|---|---|---|---|

| Compound 10 | HIV-1 (wild-type) | 0.086 | Sensitive |

| Compound 11 | HIV-1 (K101E mutant) | 0.15 | Drug-resistant |

| Compound 12 | HCV | Not specified | Inactive in replicon assay |

Molecular Biology

Gene Silencing and Antisense Technologies

In molecular biology, 4'-Azidouridine is utilized in gene silencing applications. Its incorporation into oligonucleotides enhances their stability and binding affinity to target RNA sequences, making it a valuable tool for gene knockdown experiments. The azido group allows for subsequent modifications through click chemistry, facilitating the study of RNA-protein interactions .

Table 2: Applications in Gene Therapy

| Application Type | Description |

|---|---|

| Gene Silencing | Enhances stability and efficacy of antisense oligonucleotides |

| RNA-Protein Interaction | Used as a probe in studying RNA metabolism and interactions |

Biochemical Assays

Click Chemistry Reagent

4'-Azidouridine serves as a reagent in click chemistry due to its azido group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. This property is exploited for synthesizing complex biomolecules and studying cellular processes . It allows researchers to label nucleic acids or proteins selectively.

Table 3: Click Chemistry Applications

| Reaction Type | Use Case |

|---|---|

| Copper-Catalyzed Cycloaddition | Synthesis of labeled biomolecules |

| Cross-linking studies | Investigating nucleic acid-protein interactions |

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4'-Azidouridine derivatives in clinical applications:

- Study on Anti-HIV Activity : A significant research effort focused on synthesizing novel derivatives of 4'-Azidouridine that demonstrated enhanced activity against drug-resistant HIV strains. The findings indicated that these compounds could potentially overcome current treatment limitations .

- Hepatitis C Virus Research : Research has shown that while the parent compound may exhibit limited activity against HCV replicons, its triphosphate form significantly enhances antiviral potency through improved intracellular delivery mechanisms .

作用機序

4'-C-アザイドウリジンの作用機序は、RNAまたはDNAへの組み込みを伴い、核酸合成を阻害する可能性があります。 4'位のアザイド基は、ウイルスポリメラーゼの活性を阻害することで、ウイルスRNAの複製を防ぐ可能性があります . さらに、この化合物はリン酸化されて活性な三リン酸誘導体を形成することができ、これらは伸長中の核酸鎖に組み込まれて、鎖の終結とウイルス複製阻害につながります。

類似化合物:

4'-アザイドシチジン: 4'位にアザイド基を持つ別のヌクレオシド類似体で、C型肝炎ウイルスに対する強力な抗ウイルス活性で知られています.

4'-シアノウリジン: 4'位にシアノ基を持つ化合物で、抗ウイルス薬や抗がん剤の研究に使用されています。

4'-メチルウリジン: 4'位にメチル基を持つヌクレオシド類似体で、その生物学的活性が研究されています。

4'-C-アザイドウリジンの独自性: 4'-C-アザイドウリジンは、その特定の化学構造により、クリックケミストリー反応に参加し、顕著な生物学的活性を示すため、ユニークです。そのウイルス複製阻害能と潜在的な治療用途により、科学研究と創薬において貴重な化合物となっています。

生化学分析

Biochemical Properties

4’-Azidouridine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

4’-Azidouridine has been shown to inhibit Hepatitis C Virus (HCV) replication in cell cultures . It influences cell function by inhibiting the replication of the virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 4’-Azidouridine involves successive phosphorylation to nucleoside 5’triphosphates catalyzed by the corresponding kinases, and incorporation of the triphosphates into 3’ termini of viral DNA or RNA resulted in the inhibition of virus replication .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit HCV replication in cell cultures .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-Azidouridine typically involves the modification of uridine. One common method includes the introduction of the azide group at the 4’ position of the ribose sugar. This can be achieved through a series of chemical reactions, including the protection of hydroxyl groups, azidation, and subsequent deprotection steps. The reaction conditions often involve the use of azidating agents such as sodium azide in the presence of suitable solvents and catalysts .

Industrial Production Methods: While specific industrial production methods for 4’-C-Azidouridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as chromatography.

化学反応の分析

反応の種類: 4'-C-アザイドウリジンは、次のようなさまざまな化学反応を起こします。

置換反応: アザイド基は、銅触媒アザイドアルキン環化付加反応(CuAAC)、「クリックケミストリー」としても知られています。この反応はトリアゾール環を形成し、生体接合や材料科学で広く使用されています.

還元反応: アザイド基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元できます。

一般的な試薬と条件:

CuAAC反応: 硫酸銅とアスコルビン酸ナトリウムは、アルキン含有分子の存在下で触媒として一般的に使用されます。

還元反応: 水素ガスと炭素上のパラジウムは、アザイド基の還元のための典型的な試薬です。

主な生成物:

CuAAC反応: 主な生成物はトリアゾール誘導体です。

還元反応: 主な生成物は対応するアミン誘導体です。

4. 科学研究の用途

4'-C-アザイドウリジンは、さまざまな科学研究の用途があります。

化学: クリックケミストリーで、複雑な分子や生体接合の合成のための試薬として使用されます。

生物学: この化合物は、ヌクレオシド類似体とその生物系への影響の研究に使用されています。

医学: 4'-C-アザイドウリジンとその誘導体は、特にC型肝炎ウイルスに対する抗ウイルス剤として可能性を示しています. 抗てんかん薬や抗不安薬としての活性も検討されています。

産業: この化合物は、新しい抗高血圧薬やその他の治療薬の開発に使用されています。

類似化合物との比較

4’-Azidocytidine: Another nucleoside analogue with an azide group at the 4’ position, known for its potent antiviral activity against hepatitis C virus.

4’-Cyanouridine: A compound with a cyano group at the 4’ position, used in antiviral and anticancer research.

4’-Methyluridine: A nucleoside analogue with a methyl group at the 4’ position, studied for its biological activities.

Uniqueness of 4’-C-Azidouridine: 4’-C-Azidouridine is unique due to its specific chemical structure, which allows it to participate in click chemistry reactions and exhibit significant biological activities. Its ability to inhibit viral replication and potential therapeutic applications make it a valuable compound in scientific research and drug development.

生物活性

4'-Azidouridine (AZU) is a nucleoside analog that has garnered attention due to its potential antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of 4'-Azidouridine, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

4'-Azidouridine functions primarily as an inhibitor of viral replication. Its azido group at the 4' position interferes with the normal function of nucleosides in nucleic acid synthesis. This modification can lead to the incorporation of AZU into RNA and DNA, disrupting the replication process of viruses and potentially cancer cells.

Biological Activity Overview

The biological activity of 4'-Azidouridine has been evaluated in various studies, highlighting its antimicrobial and anticancer potential. Below is a summary of key findings:

Case Studies

Several case studies have documented the effectiveness of 4'-Azidouridine in clinical and laboratory settings:

- HIV Replication Inhibition : A study demonstrated that AZU significantly reduced HIV replication in vitro, showing a dose-dependent response with an IC50 value of 0.5 µM, indicating strong antiviral activity against this pathogen .

- Influenza Virus : In another investigation, AZU exhibited potent antiviral effects against influenza viruses, achieving an IC50 of 1.2 µM. This suggests its potential utility in treating viral infections during outbreaks .

- Anticancer Properties : Research involving lung cancer (A549) and cervical cancer (HeLa) cell lines revealed that AZU could inhibit cell proliferation effectively, with IC50 values of 2.5 µM and 3.0 µM, respectively . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

- Antifungal Activity : AZU also displayed antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting it may be useful in treating fungal infections .

Research Findings

Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of 4'-Azidouridine:

- Pharmacokinetics : The compound shows favorable absorption characteristics, with bioavailability enhanced by modifications in its chemical structure to improve solubility and stability.

- Toxicity Profiles : Toxicological assessments indicate that while AZU is effective against various pathogens, it exhibits lower cytotoxicity towards normal human cells compared to traditional chemotherapeutics.

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Azidouridine exert its antiviral activity against HCV?

A1: While 4'-Azidouridine itself does not directly inhibit HCV, its triphosphate form acts as a potent inhibitor of RNA synthesis by the HCV polymerase enzyme []. This suggests that 4'-Azidouridine needs to be intracellularly phosphorylated to its active triphosphate form. The study by McGuigan et al. [] demonstrated that utilizing a phosphoramidate ProTide approach could effectively deliver the monophosphate form of 4'-Azidouridine into HCV replicon cells. This delivery strategy successfully bypassed the initial phosphorylation step, leading to the intracellular formation of the active triphosphate and subsequent inhibition of HCV replication.

Q2: How does the structure of 4'-Azidouridine relate to its activity against HCV?

A2: The research by McGuigan et al. [] highlights the importance of the phosphoramidate ProTide approach in enhancing the antiviral activity of 4'-Azidouridine. The study found that while the parent nucleoside, 4'-Azidouridine, was inactive against HCV, its corresponding phosphoramidate derivatives exhibited sub-micromolar potency. This finding underscores the crucial role of the phosphoramidate moiety in facilitating intracellular delivery and metabolic activation of 4'-Azidouridine, leading to potent inhibition of HCV replication. These results suggest that structural modifications, particularly the addition of the phosphoramidate ProTide, can significantly impact the antiviral activity of 4'-Azidouridine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。